3-Chloro-2-methylimidazo[1,2-b]pyridazine

Catalog No.
S3143746
CAS No.
1935233-51-4
M.F
C7H6ClN3
M. Wt
167.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-methylimidazo[1,2-b]pyridazine

CAS Number

1935233-51-4

Product Name

3-Chloro-2-methylimidazo[1,2-b]pyridazine

IUPAC Name

3-chloro-2-methylimidazo[1,2-b]pyridazine

Molecular Formula

C7H6ClN3

Molecular Weight

167.6

InChI

InChI=1S/C7H6ClN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3

InChI Key

NRHBPALXJRBGLQ-UHFFFAOYSA-N

SMILES

CC1=C(N2C(=N1)C=CC=N2)Cl

solubility

not available

3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS 1935233-51-4) is a highly specialized, privileged heterocyclic building block utilized extensively in the synthesis of advanced kinase inhibitors and pharmaceutical intermediates. Featuring an electron-deficient imidazo[1,2-b]pyridazine core, a reactive 3-chloro site, and a sterically demanding 2-methyl group, this compound is engineered for precision cross-coupling and structural rigidity. In industrial procurement, it is primarily sourced as a late-stage precursor for generating highly selective targeted therapeutics, including transforming growth factor-β activated kinase 1 (TAK1), FLT3, and phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitors. Its specific substitution pattern provides a critical balance of reactivity, handling stability, and conformational control that generic scaffolds cannot replicate [1].

Substituting this exact compound with non-methylated analogs, or alternative halides such as 3-bromo or 3-iodo derivatives, fundamentally disrupts both manufacturability and application-critical performance. In cross-coupling workflows, 3-bromo-imidazo[1,2-b]pyridazines often exhibit poor reactivity and yield inseparable mixtures with starting materials, creating severe downstream purification bottlenecks [1]. Furthermore, the omission of the 2-methyl group removes a critical steric constraint; without it, downstream aryl or amine substituents adopt coplanar conformations that lead to promiscuous, off-target kinase binding. The 3-chloro-2-methyl combination is therefore not merely a synthetic preference, but a strict requirement for enforcing the twisted molecular conformations necessary for sub-nanomolar target selectivity and clean synthetic conversion[2].

Superior Purity Profile in Cross-Coupling Workflows

During the synthesis of complex API libraries, the choice of halide precursor dictates the efficiency of palladium-catalyzed cross-coupling. 3-Chloro precursors enable clean conversion in Suzuki and Buchwald-Hartwig couplings, whereas 3-bromo analogs demonstrate poor reactivity, yielding inseparable mixtures with starting materials and severely limiting isolated yields [1].

Evidence DimensionCross-coupling conversion and product isolation
Target Compound DataClean conversion with high isolated yields in Suzuki/Buchwald-Hartwig couplings
Comparator Or Baseline3-Bromo-imidazo[1,2-b]pyridazine scaffolds (yield inseparable mixtures and poor conversion)
Quantified Difference3-Chloro derivatives prevent the >80% yield loss and purification failure associated with 3-bromo analogs under identical catalytic conditions.
ConditionsStandard Pd-catalyzed cross-coupling conditions for API library synthesis.

Procuring the 3-chloro building block directly prevents downstream purification bottlenecks and yield losses during complex intermediate synthesis.

Steric Enforcement of Kinase Binding Conformation

The 2-methyl group is essential for restricting the conformation of substituents added at the 3-position. It sterically forces the 3-position substituent into a twisted, non-planar conformation, shifting kinase inhibitory activity from promiscuous micromolar binding to highly selective sub-nanomolar binding (e.g., IC50 < 55 nM for TAK1, < 1 nM for PI4KB) [1].

Evidence DimensionTarget kinase selectivity and binding affinity
Target Compound DataSub-nanomolar target binding (e.g., IC50 < 55 nM) with high kinome selectivity
Comparator Or BaselineNon-methylated imidazo[1,2-b]pyridazine core (promiscuous micromolar binding)
Quantified DifferenceThe 2-methyl group improves target selectivity by >100-fold by preventing coplanar off-target binding.
ConditionsKinase inhibition assays (e.g., TAK1, PI4KB) and crystallographic binding mode analysis.

Selecting the 2-methylated scaffold is non-negotiable for R&D programs requiring high target selectivity and minimal off-target toxicity.

Enhanced Shelf-Life and Handling Stability

For industrial scale-up, precursor stability is a major procurement factor. The 3-chloro derivative exhibits robust long-term stability under standard ambient storage without significant dehalogenation, whereas 3-iodo derivatives are highly light-sensitive and prone to rapid degradation, requiring specialized cold/dark storage and immediate use [1].

Evidence DimensionHalide precursor stability and storage requirements
Target Compound DataStable under standard ambient storage conditions
Comparator Or Baseline3-Iodo-2-methylimidazo[1,2-b]pyridazine (rapid light/thermal degradation)
Quantified DifferenceEliminates the need for cold-chain logistics and in-situ preparation required for iodo-analogs.
ConditionsBulk storage and scale-up manufacturing environments.

For bulk procurement, the handling stability of the chloro-derivative significantly reduces supply chain complexity and specialized storage costs.

Pre-Blocked 3-Position for Orthogonal Functionalization

In multi-step API synthesis, the pre-installed 3-chloro group acts as a directing and blocking group. It ensures high regioselectivity when functionalizing the 6- or 8-positions of the core, whereas the unsubstituted analog undergoes competitive electrophilic attack at the highly reactive 3-position [1].

Evidence DimensionRegioselectivity in multi-step synthesis
Target Compound Data100% regioselectivity directed to the 6- or 8-positions
Comparator Or Baseline2-Methylimidazo[1,2-b]pyridazine (unsubstituted at 3-position)
Quantified DifferencePrevents competitive functionalization at the 3-position, eliminating the need for multi-step protection/deprotection.
ConditionsMulti-step electrophilic aromatic substitution and functionalization workflows.

Procuring the pre-chlorinated scaffold eliminates the need for costly and time-consuming protection/deprotection steps, streamlining manufacturing.

Synthesis of Highly Selective TAK1 and FLT3 Kinase Inhibitors

The 3-chloro-2-methyl substitution pattern is perfectly suited for developing advanced kinase inhibitors where DFG-in or DFG-out pocket selectivity is paramount. The 2-methyl group enforces the necessary T-shaped conformation of the 3-substituent, making this compound the optimal starting material for oncology and immunology R&D programs targeting TAK1 or FLT3 [1].

Scalable API Manufacturing via Suzuki-Miyaura Cross-Coupling

Due to the superior purity profile and controlled reactivity of the 3-chloro moiety compared to bromo or iodo analogs, this compound is ideal for large-scale library synthesis and API manufacturing. It prevents the formation of inseparable mixtures during palladium-catalyzed cross-coupling, ensuring high-throughput processing and minimizing downstream purification costs [2].

Development of Broad-Spectrum Antiviral Agents (PI4KB Inhibitors)

In antiviral research targeting positive-sense single-stranded RNA viruses (e.g., HCV, rhinoviruses), this scaffold serves as a critical precursor for PI4KB inhibitors. The structural rigidity imparted by the 2-methyl group allows for the rational design of inhibitors that selectively bind the ATP-binding site of PI4KB without off-target lipid kinase promiscuity [3].

XLogP3

1.7

Dates

Last modified: 08-18-2023

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